![molecular formula C24H21ClFN5O3S B2398434 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide CAS No. 2034546-60-4](/img/structure/B2398434.png)
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide
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Description
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O3S and its molecular weight is 513.97. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity
Research by Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, demonstrating that these compounds, including structures similar to the specified compound, show potent anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The study highlights the therapeutic potential of such derivatives in cancer treatment (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antimicrobial Evaluation
Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant antimicrobial properties. This research underlines the potential of such compounds, including the specified acetamide derivative, in the development of new antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Oqba N. Al-Shayea, 2014).
Applications in Drug Discovery
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
A study by Stec et al. (2011) investigated various 6,5-heterocycles to improve metabolic stability in the context of PI3Kα and mTOR inhibition, highlighting the importance of structural modifications for enhancing drug efficacy and reducing metabolic degradation. This research is relevant for designing more stable and potent inhibitors for cancer therapy (Stec, M. M. et al., 2011).
Antioxidant Activity
Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the specified compound, demonstrated significant antioxidant activity. These findings suggest potential applications in diseases where oxidative stress plays a key role (Chkirate, K. et al., 2019).
properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3S/c25-17-11-9-16(10-12-17)14-28-21(32)15-31-23(27)22(35(33,34)20-7-2-1-3-8-20)24(30-31)29-19-6-4-5-18(26)13-19/h1-13H,14-15,27H2,(H,28,32)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJYYYKZMHDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide |
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